molecular formula C11H15NO4 B13589820 4-(4-Methoxy-3-nitrophenyl)butan-2-ol

4-(4-Methoxy-3-nitrophenyl)butan-2-ol

Cat. No.: B13589820
M. Wt: 225.24 g/mol
InChI Key: JVZNIKTXZICOTC-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-nitrophenyl)butan-2-ol is an organic compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol This compound features a methoxy group and a nitro group attached to a phenyl ring, which is further connected to a butanol chain

Preparation Methods

The synthesis of 4-(4-Methoxy-3-nitrophenyl)butan-2-ol can be achieved through several synthetic routes. One common method involves the nitration of 4-methoxyphenylbutanol, followed by reduction to obtain the desired compound . The reaction conditions typically include the use of nitric acid and sulfuric acid for the nitration step, and a reducing agent such as hydrogen gas or a metal catalyst for the reduction step.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

4-(4-Methoxy-3-nitrophenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(4-methoxy-3-nitrophenyl)butanoic acid, while reduction may produce 4-(4-methoxy-3-aminophenyl)butan-2-ol .

Scientific Research Applications

4-(4-Methoxy-3-nitrophenyl)butan-2-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings. .

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-nitrophenyl)butan-2-ol involves its interactions with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to specific targets .

Comparison with Similar Compounds

4-(4-Methoxy-3-nitrophenyl)butan-2-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

4-(4-methoxy-3-nitrophenyl)butan-2-ol

InChI

InChI=1S/C11H15NO4/c1-8(13)3-4-9-5-6-11(16-2)10(7-9)12(14)15/h5-8,13H,3-4H2,1-2H3

InChI Key

JVZNIKTXZICOTC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC(=C(C=C1)OC)[N+](=O)[O-])O

Origin of Product

United States

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